molecular formula C10H8BrN3OS B5260366 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone CAS No. 37664-32-7

1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

Cat. No.: B5260366
CAS No.: 37664-32-7
M. Wt: 298.16 g/mol
InChI Key: HUOQZGNRJIONBK-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is a useful research compound. Its molecular formula is C10H8BrN3OS and its molecular weight is 298.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is 296.95715 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)9(15)5-16-10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOQZGNRJIONBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204933
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37664-32-7
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37664-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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